![molecular formula C10H12O2 B063143 Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) CAS No. 185315-86-0](/img/structure/B63143.png)
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) is a chemical compound that has been widely studied in the field of organic chemistry. It is also known by the name of 2-Methyl-3a,6a-dihydrocyclopenta[b]furan-4-one and has the molecular formula C9H12O2. This compound is of great interest to researchers due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) is not well understood. However, it is believed to act as an electrophile in reactions with nucleophiles due to the presence of the carbonyl group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI). However, it has been reported to have low toxicity and is not known to have any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, its limited solubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI). One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation of 2-methylcyclopentadienone with acetyl chloride. This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.
Applications De Recherche Scientifique
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
185315-86-0 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-(2-methyl-4,6a-dihydro-3aH-cyclopenta[b]furan-3-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h3,5,8-9H,4H2,1-2H3 |
Clé InChI |
AOIJCOMSMAIUDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC=CC2O1)C(=O)C |
SMILES canonique |
CC1=C(C2CC=CC2O1)C(=O)C |
Synonymes |
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



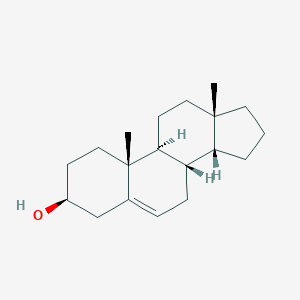

![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
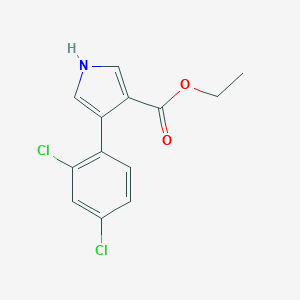

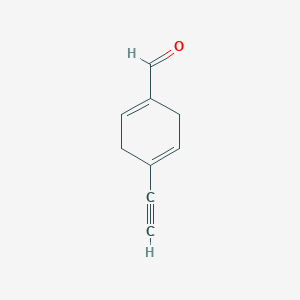
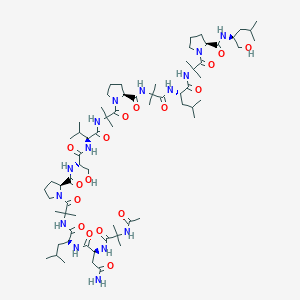

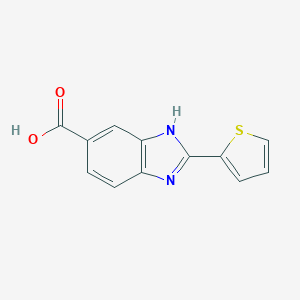


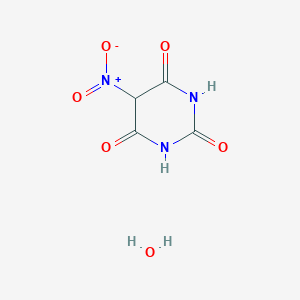

![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)